An In-depth Technical Guide to 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-21-4)
An In-depth Technical Guide to 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-21-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for its unique amphiphilic structure, combining a hydrophilic pyroglutamic acid-like core with a lipophilic dodecyl tail. While specific research on this compound is emerging, this document synthesizes available data with expert insights derived from the broader class of N-substituted 5-oxopyrrolidine-3-carboxylic acids to present a thorough resource for its study and potential applications.
Molecular Profile and Physicochemical Properties
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The addition of a 12-carbon alkyl chain (dodecyl group) at the nitrogen atom significantly alters its physicochemical properties, imparting a surfactant-like character.
Chemical Structure and Identifiers
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IUPAC Name: 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid[1]
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InChI: InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19/h15H,2-14H2,1H3,(H,20,21)[1]
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InChIKey: ZNQTZHTYSHEJLH-UHFFFAOYSA-N[1]
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SMILES: CCCCCCCCCCCCN1CC(CC1=O)C(=O)O[1]
Physicochemical Data
A summary of key physicochemical properties is presented in Table 1. These values are computationally predicted and provide a basis for initial experimental design.
| Property | Value | Source |
| Molecular Weight | 297.4 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
Synthesis and Characterization
While specific literature detailing the synthesis of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is scarce, a rational synthetic approach can be devised based on established methods for analogous compounds. A plausible and efficient route involves the Michael addition of a primary amine to an α,β-unsaturated dicarboxylic acid, followed by cyclization.
Proposed Synthetic Workflow
A likely synthetic pathway involves the reaction of itaconic acid with dodecylamine. The primary amine attacks one of the activated double bonds of itaconic acid, followed by an intramolecular condensation to form the pyrrolidinone ring.
Caption: Proposed synthesis of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocol: Synthesis
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in a suitable solvent such as water or a high-boiling point alcohol.
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Addition of Amine: Add dodecylamine (1 equivalent) to the solution.
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Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the final product.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the dodecyl chain protons, as well as the protons of the pyrrolidinone ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. GC-MS data for this compound is available in public databases and can be used as a reference.[1]
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the amide C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹).[6]
Potential Biological Activities and Therapeutic Applications
The 5-oxopyrrolidine-3-carboxylic acid scaffold is present in a variety of biologically active molecules with demonstrated antimicrobial and anticancer properties.[7][8][9] The introduction of a long alkyl chain, such as a dodecyl group, is a common strategy in drug design to enhance membrane permeability and interaction with hydrophobic pockets of target proteins.
Hypothesized Mechanisms of Action
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Antimicrobial Activity: The amphiphilic nature of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid suggests it may act as a membrane-disrupting agent in bacteria and fungi. The lipophilic dodecyl tail could intercalate into the lipid bilayer, while the polar head group could disrupt the membrane integrity, leading to cell lysis. This mechanism is plausible for broad-spectrum antimicrobial activity.
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Enzyme Inhibition: The pyrrolidinone core can act as a mimic of peptide bonds and may target the active sites of various enzymes. For instance, derivatives of 5-oxopyrrolidine-2-carboxylic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs).[10] It is conceivable that the 3-carboxylic acid isomer could also exhibit inhibitory activity against certain proteases or other enzymes.
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Anticancer Activity: Several derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity.[7] The mechanism could involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation. The increased lipophilicity of the dodecyl derivative might enhance its uptake by cancer cells and improve its potency.
Proposed Experimental Workflows for Biological Evaluation
Caption: Workflow for antimicrobial susceptibility testing.
Protocol:
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Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Microbial Cultures: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to the mid-logarithmic phase.
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Microdilution Assay: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
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Inoculation: Add a standardized inoculum of the microbial suspension to each well.
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Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria) for 18-24 hours.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for in vitro anticancer activity screening.
Protocol:
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Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.
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Compound Treatment: Treat the cells with increasing concentrations of the test compound and incubate for 48-72 hours.
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Cell Viability Assay: Add a cell viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for a further 2-4 hours.
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Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. The half-maximal inhibitory concentration (IC50) can then be calculated from the dose-response curve.
Concluding Remarks for the Research Professional
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid presents an intriguing scaffold for further investigation in drug discovery and development. Its amphiphilic nature, coupled with the known biological activities of the 5-oxopyrrolidine-3-carboxylic acid core, suggests a high potential for novel antimicrobial and anticancer agents. The synthetic route is straightforward, allowing for the generation of sufficient quantities for comprehensive biological screening. The provided experimental workflows offer a solid starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.
References
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Gudžionienė, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3815. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 111996, 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Pharmaffiliates (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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PINPOOLS (n.d.). 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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IndiaMART (n.d.). 1-Dodecyl-5-Oxopyrrolidine-3-Carboxylic Acid CAS 10054-21-4. Retrieved from [Link]
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Molecules (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 5029. Available at: [Link]
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Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Google Patents (n.d.). EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
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